molecular formula C11H10N2O3 B140366 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid CAS No. 5368-37-6

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Cat. No.: B140366
CAS No.: 5368-37-6
M. Wt: 218.21 g/mol
InChI Key: HYSISEGNFBAVMJ-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quality Control in Pharmaceutical Ingredients

3-Quinolin-4-one propanoic acids, including derivatives like 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, are prospective scaffolds for creating antimicrobial drugs due to their molecular similarity to fluoroquinolone antibiotics. Analytical methods such as 13C NMR-spectroscopy are crucial for quality control of these active pharmaceutical ingredients. Specific by-products of the synthesis of these compounds have been identified using liquid chromatography-mass spectrometry (LC-MS/MS), and recommendations for the use of UV- and IR-spectroscopy have been proposed to develop quality control methods for these compounds (Zubkov et al., 2016).

Biological Activities and Synthesis

Research on 4-hydroxy-2-quinolones, including compounds similar to this compound, has involved the synthesis and comparative analysis of their analgesic and diuretic properties. These studies provide insights into the biological activities of these compounds and their synthetic precursors (Ukrainets et al., 2013).

Antimicrobial and Anticonvulsant Activities

Studies have synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally similar to this compound. These compounds have been evaluated for antimicrobial and anticonvulsant activities, demonstrating broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).

Potential Anticancer Activities

Some novel 4-oxo-3,4-dihydroquinazolin-2-yl compounds have shown significant cytotoxic activities against specific cancer cell lines. These studies highlight the potential of these compounds in developing new anticancer therapies (Nguyen et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Compounds with a similar structure have shown promising anti-hiv and antibacterial activities . Therefore, it can be inferred that this compound may also target similar biological entities, such as HIV proteins or bacterial cell components.

Mode of Action

Based on the structural similarity to other quinazolinone derivatives, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or hydrophobic interactions

Biochemical Pathways

Given its potential anti-hiv and antibacterial activities , it can be speculated that this compound may interfere with the replication cycle of HIV or the growth and division of bacteria

Result of Action

Based on its potential anti-hiv and antibacterial activities , it can be speculated that this compound may inhibit the replication of HIV or the growth of bacteria, leading to a decrease in the number of these pathogens in the body.

Biochemical Analysis

Biochemical Properties

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain hydrolases, influencing their activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ubiquitin binding pocket of the HDAC6 zinc-finger domain, which plays a crucial role in protein degradation pathways . This interaction can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for understanding how the compound exerts its effects at the cellular level.

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSISEGNFBAVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312256
Record name 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5368-37-6
Record name 5368-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of conjugating 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to Bactenecin7-derived peptides?

A: The research paper [] investigates the impact of conjugating this compound to shorter analogues of Bactenecin7. The study demonstrates that this conjugation strategy significantly enhances the antimicrobial activity of the peptides against a panel of pathogens. Specifically, the hydrogenolyzed tetrapeptide conjugates exhibited a 3-4 fold increase in potency compared to standard antimicrobial drugs. [] This highlights the potential of using this compound as a scaffold for developing novel antimicrobial agents.

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